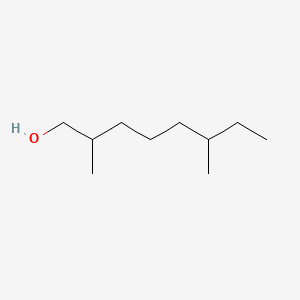

2,6-Dimethyl-1-octanol

Description

Structure

3D Structure

Properties

CAS No. |

62417-08-7 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,6-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-4-9(2)6-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

ZKWASVBZSAGDBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(C)CO |

Origin of Product |

United States |

Contextualization Within Branched Primary Alcohols

2,6-Dimethyl-1-octanol belongs to the broad class of branched primary alcohols. The defining structural features of these molecules—a hydroxyl group attached to a primary carbon and branching along the alkyl chain—impart distinct physical and chemical properties compared to their linear counterparts. epdf.pub

The branching in this compound at the C2 and C6 positions disrupts the uniform, linear packing that is possible with straight-chain alcohols like 1-decanol. This disruption weakens the van der Waals intermolecular forces, which typically leads to a lower melting point and pour point. epdf.pub This characteristic is a significant advantage in applications requiring fluidity at low temperatures.

From a chemical reactivity standpoint, the hydroxyl group of this compound exhibits the typical reactions of a primary alcohol, such as oxidation to form aldehydes and carboxylic acids, and esterification. However, the methyl group at the C2 position (the α-carbon relative to the hydroxyl group) introduces steric hindrance. This bulkiness can influence the kinetics of reactions involving the hydroxyl group, potentially slowing them down compared to less hindered primary alcohols. epdf.pub Recent advancements in catalysis, such as borrowing hydrogen strategies using iridium or ruthenium complexes, have provided efficient pathways for the cross-coupling of primary alcohols to synthesize more complex, higher alcohols, a field where substrates like this compound could be relevant. nih.gov

Stereochemical Considerations and Enantiomeric Forms of 2,6 Dimethyl 1 Octanol

A critical aspect of 2,6-dimethyl-1-octanol's chemistry is its stereoisomerism. The presence of two chiral centers at carbons C2 and C6 means that the molecule can exist as four distinct stereoisomers: (2S, 6S), (2R, 6R), (2S, 6R), and (2R, 6S). The first two are a pair of enantiomers, while the latter two form another enantiomeric pair. The relationship between an isomer from the first pair and one from the second is diastereomeric.

The synthesis of these individual stereoisomers in high purity is a significant challenge in organic chemistry, as many synthetic routes yield a mixture of all four. One detailed synthesis has been reported that successfully isolates three of the four stereoisomers with high isomeric purity. ontosight.ai This multi-step process begins with the commercially available enantiomers of citronellal (B1669106) ((R)- and (S)-3,7-dimethyl-6-octenal). ontosight.ai

The key steps in this synthetic pathway are:

Reduction: The citronellal is first reduced under Huang-Minlon conditions to remove the aldehyde functional group, yielding the corresponding alkene, 2,6-dimethyloct-2-ene. ontosight.ai

Allylic Oxidation: The resulting alkene undergoes oxidation with selenium dioxide, followed by an in-situ reduction with sodium borohydride (B1222165) (NaBH₄), to produce the allylic alcohol 2,6-dimethyl-2-octen-1-ol. ontosight.ai

Hydrogenation: The double bond in the allylic alcohol is then saturated via catalytic hydrogenation using Raney nickel as the catalyst. This step produces this compound as a mixture of two diastereomers. ontosight.ai

Kinetic Resolution: The separation of the diastereomers is achieved through a double kinetic resolution process involving lipase-catalyzed acylation and hydrolysis. This enzymatic method allows for the selective reaction of one diastereomer over the other, enabling their separation and the isolation of the individual stereoisomers. ontosight.ai

This sophisticated approach underscores the importance of stereocontrol in modern synthesis and provides a pathway to access the specific enantiomeric forms of this compound for further study.

Current Research Gaps and Future Perspectives for 2,6 Dimethyl 1 Octanol Studies

Chemo-Catalytic Pathways for Alkyl Alcohol Synthesis

Chemo-catalytic methods form the foundation of industrial and laboratory-scale synthesis of alkyl alcohols. These pathways utilize metal catalysts to facilitate transformations of functional groups, enabling the construction of complex molecules like this compound from simpler precursors.

Hydrogenation-Based Strategies (e.g., of branched aldehyde or unsaturated alcohol precursors)

Catalytic hydrogenation is a direct and widely used method for the synthesis of saturated alcohols from unsaturated precursors such as aldehydes, ketones, or unsaturated alcohols. For this compound, this typically involves the reduction of a corresponding branched C10 aldehyde or an unsaturated octenol.

A key precursor for some stereoisomers of this compound is citronellal (B1669106). A synthetic sequence can start from either (R)- or (S)-citronellal. The aldehyde is first reduced to the corresponding alkane, 2,6-dimethyloctane, under Huang-Minlon conditions. diva-portal.org Subsequent selenium dioxide-mediated allylic oxidation followed by in-situ reduction with sodium borohydride (B1222165) introduces a hydroxyl group, yielding the unsaturated alcohol 2,6-dimethyl-2-octen-1-ol. diva-portal.org The final step is the catalytic hydrogenation of the carbon-carbon double bond. This is often accomplished using catalysts like Raney-Nickel under a hydrogen atmosphere, which reduces the alkene functionality to afford a diastereomeric mixture of this compound. diva-portal.org

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and conversion. Nickel-based catalysts are frequently employed for the hydrogenation of aldehydes and alkenes. google.com For instance, the hydrogenation of citral (B94496) (a related α,β-unsaturated aldehyde) to citronellol (B86348) (an unsaturated alcohol) and subsequently to dihydrocitronellol (3,7-dimethyl-1-octanol) highlights the utility of nickel catalysts in reducing both C=C and C=O bonds.

Hydroformylation Followed by Catalytic Reduction (e.g., of branched alkene precursors)

The synthesis of this compound via this route would start with a suitable C9 branched alkene, such as 2,5-dimethyl-1-heptene or its isomers. The alkene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, most commonly rhodium or cobalt complexes. rsc.orgresearchgate.net The choice of metal and, critically, the phosphine (B1218219) ligands used can control the regioselectivity of the hydroformylation, favoring either the linear or branched aldehyde product. d-nb.info For a primary alcohol like this compound, conditions would be optimized to favor the addition of the formyl group to the terminal carbon of the alkene precursor.

The resulting aldehyde, 2,6-dimethyloctanal, is then hydrogenated to this compound. This reduction can be carried out in the same pot (a tandem reaction) or as a separate step, often using nickel, copper, or palladium catalysts. researchgate.netmatthey.com

Table 1: General Parameters for Two-Step Hydroformylation-Hydrogenation

| Parameter | Hydroformylation Step | Hydrogenation Step | Reference |

|---|---|---|---|

| Catalyst | Rhodium or Cobalt complexes (e.g., HRh(CO)(PPh₃)₃) | Nickel, Palladium, or Copper-based catalysts (e.g., Raney Ni) | matthey.com |

| Pressure | 20–100 bar (Syngas) | 10–50 bar (H₂) | |

| Temperature | 80–150 °C | 50–150 °C | acs.org |

| Solvent | Toluene, other non-polar hydrocarbons | Methanol, Ethanol (B145695) | diva-portal.org |

Grignard Reaction Sequences and Analogue Derivations

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mt.com The reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, or a carbon atom of an epoxide ring. mt.comolemiss.edu

To synthesize this compound, a retrosynthetic analysis suggests two primary Grignard pathways:

Reaction with an Epoxide: A Grignard reagent containing the bulk of the carbon chain attacks a simple epoxide. For this target molecule, isohexylmagnesium bromide (4-methylpentylmagnesium bromide) can be reacted with 2-methyloxirane (propylene oxide). The nucleophilic alkyl group attacks the less sterically hindered carbon of the epoxide ring in an SN2-type mechanism, leading to the ring opening. libretexts.orgorganicchemistrytutor.com Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Reaction with an Aldehyde: A more complex Grignard reagent can react with a simple aldehyde. For example, a (5-methylhexyl)magnesium halide could react with formaldehyde, but this is often less practical. A more common approach is the reaction of a simpler Grignard reagent with a larger aldehyde.

The reaction must be carried out under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as any protic solvent will quench the highly basic Grignard reagent. uomosul.edu.iq

Enantioselective and Diastereoselective Synthesis of this compound

With two stereocenters, this compound can exist as four distinct stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The synthesis of a single, pure stereoisomer requires precise control over the reaction's stereochemistry. This is achieved through enantioselective or diastereoselective strategies, often employing chiral starting materials, catalysts, or reagents.

Chemoenzymatic and Biocatalytic Approaches to Chiral this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). utupub.fi For producing chiral alcohols like the stereoisomers of this compound, lipases are particularly effective enzymes. They can catalyze the kinetic resolution of racemic or diastereomeric mixtures of alcohols. mdpi.comnih.gov

Kinetic resolution relies on the enzyme's ability to selectively react with one enantiomer or diastereomer in a mixture at a much faster rate than the other. In the synthesis of this compound stereoisomers, a diastereomeric mixture of the alcohol (e.g., (2S,6S)- and (2R,6S)-forms) is subjected to enantioselective acylation catalyzed by a lipase (B570770), such as Pseudomonas cepacia lipase (PCL), using an acyl donor like vinyl butyrate. diva-portal.orgrsc.org The lipase will selectively acylate one of the diastereomers, converting it into an ester. The unreacted alcohol and the newly formed ester, now being different chemical species, can be easily separated by standard chromatographic methods. This "double kinetic diastereoselective acylation" allows for the isolation of each of the four stereoisomers in high purity. diva-portal.org

Optimization of Synthetic Route Efficiency and Yield for this compound Production

Maximizing the efficiency and yield of any synthetic route is a critical aspect of chemical production. This involves the systematic optimization of various reaction parameters, including temperature, pressure, catalyst type and loading, solvent, and reaction time.

For hydroformylation-reduction pathways, optimization aims to balance reaction rate with selectivity. For instance, in rhodium-catalyzed systems, higher temperatures can increase the rate of alcohol production but may negatively impact the ratio of linear to branched products. d-nb.info Similarly, the concentration of the rhodium catalyst and its ligands must be carefully controlled to manage isomerization side reactions and maximize the yield of the desired alcohol. d-nb.info

Table 2: Example of Optimization Parameters for Alcohol Synthesis via Reductive Hydroformylation

| Parameter Varied | Condition Range | Observed Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | 60 - 160 °C | Yields increase from 80°C to 140°C; isomerization dominates at 160°C. | acs.org |

| Catalyst Ratio (Rh:Mn) | 0.3:1 to 1.5:1 | Lower Rh concentration improves linear selectivity (n:iso ratio) but slightly lowers yield. | d-nb.info |

| Water-Amine Ratio (solvent system) | 0.1 to 0.5 | Optimal ratio (0.5) improves alcohol yield to 93% by balancing reaction rate and mass transfer. | acs.org |

In Grignard reactions , yield optimization focuses on ensuring the complete formation of the Grignard reagent and minimizing side reactions during the nucleophilic addition. Key parameters include the choice of solvent (THF often promotes faster reaction than diethyl ether), the method of magnesium activation, and the controlled, slow addition of the electrophile (e.g., epoxide or aldehyde) at low temperatures to manage the exothermic nature of the reaction. numberanalytics.com

For chemoenzymatic resolutions , efficiency depends on the enzyme's activity and stability under the reaction conditions. Optimization involves selecting the best enzyme (e.g., Novozym 435 vs. Pseudomonas cepacia lipase), the appropriate organic solvent, the acyl donor, and the temperature to achieve a conversion as close to 50% as possible with the highest enantiomeric excess. utupub.fimdpi.com

Identification in Biogenic Emissions and Natural Product Isolations

The acyclic monoterpenoid this compound has been identified as a natural product through chemical analysis of plant extracts. Specifically, its presence was detected in the ethanol extract of seeds from the plant Xylopia aethiopica, commonly known as grains of Selim or Negro pepper. scribd.com This identification contributes to the vast chemical library derived from plants and highlights the diversity of secondary metabolites. While the compound has been isolated from plant matter, its detection in biogenic volatile emissions, such as from flowers or microorganisms, is not extensively documented in current scientific literature. Fungi, for instance, are known to release a wide array of volatile organic compounds (VOCs), including various alcohols and terpenoids, but this compound has not been specifically listed among the common fungal VOC profiles in broad surveys. tandfonline.comresearchgate.netresearchgate.net

A summary of the identified natural source for this compound is presented below.

Table 1: Identified Natural Source of this compound

| Compound Name | Natural Source | Plant Part | Reference |

|---|

Elucidation of Biosynthetic Pathways and Metabolic Precursors

The biosynthesis of this compound is characteristic of a class of compounds known as irregular monoterpenes. nih.govlibretexts.org Like all terpenoids, its fundamental building blocks are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are generated in organisms via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com

The formation of this compound deviates from the typical head-to-tail condensation of IPP and DMAPP that forms regular monoterpenes like geraniol. nih.gov Instead, its backbone is derived from a non-head-to-tail linkage of two isoprene (B109036) units. nih.gov This crucial step is catalyzed by specialized enzymes. For instance, research on the biosynthesis of the structurally related irregular monoterpene lavandulol (B192245) in Lavandula species has identified a novel cis-prenyl diphosphate synthase called lavandulyl diphosphate synthase (LPPS). nih.gov This enzyme catalyzes the condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP), the C10 precursor for lavandulol and other irregular monoterpenes. nih.gov

Following the creation of an irregular C10 diphosphate backbone, a series of enzymatic modifications occurs. A monoterpene synthase (mTPS) would likely cyclize or rearrange the precursor, which is then acted upon by other enzymes such as dehydrogenases or reductases to yield the final alcohol. nih.govcanada.ca An alcohol dehydrogenase specific to monoterpenoids would be responsible for the final reduction of an aldehyde or ketone functional group to the primary alcohol seen in this compound. canada.ca

Microbial Bioproduction and Biotransformation of Related Dimethyl Octanols

While the direct microbial production of this compound has not been reported, the broader field of microbial biotransformation offers insights into how related structures can be synthesized or modified. Microbial biotransformations are recognized as powerful tools in green chemistry, capable of converting molecules into new compounds with unique properties. explorationpub.com The use of whole microbial cells, particularly when grown as biofilms, can enhance the efficiency and stability of these processes compared to isolated enzymes. explorationpub.com

Studies have shown that various fungi and bacteria can metabolize or transform terpenoids. For example, the basidiomycete Cystoderma carcharias has been used for the biotransformation of citronellol, a related monoterpenoid alcohol. thegoodscentscompany.com Furthermore, certain microorganisms are capable of utilizing branched-chain octanols as a carbon source, indicating the existence of enzymatic pathways for their degradation and modification.

Enzymatic Catalysis in Microbial Systems

Enzymatic catalysis is a cornerstone of biotechnology, and specific enzymes have been employed for the synthesis and modification of dimethyl octanols and their derivatives. diva-portal.orgdiva-portal.org While de novo biosynthesis by engineered microbes is not documented for this compound, enzymatic reactions are crucial for producing stereoisomerically pure forms of the compound for research and commercial applications. researchgate.netresearchgate.net

A notable application is the use of lipases for the kinetic resolution of racemic mixtures of this compound. researchgate.netresearchgate.net Lipase from Candida antarctica (often immobilized, e.g., Amano PS) is frequently used to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the unreacted alcohol from the newly formed ester. researchgate.netresearchgate.netresearchgate.net This enzymatic approach is highly valued for its stereoselectivity, enabling the preparation of individual, optically pure stereoisomers of this compound, which are essential for studying stereospecific biological activities, such as in insect chemical ecology. researchgate.netdiva-portal.org

Volatile Organic Compound (VOC) Release Profiles

Microorganisms, particularly fungi, are known to produce complex mixtures of volatile organic compounds (VOCs), often referred to as a "volatilome". tandfonline.com These emissions are dynamic and depend on the species, substrate, age, and environmental conditions. researchgate.net The chemical classes of fungal VOCs are diverse and include alcohols, ketones, esters, and various terpenoids. tandfonline.comresearchgate.net

Commonly reported fungal volatiles include C8 compounds like 1-octen-3-ol, which are derived from the degradation of fatty acids. researchgate.net While terpenoids are also a known class of fungal VOCs, specific reports identifying this compound within the VOC profiles of fungi are scarce in the surveyed literature. The study of microbial VOCs is an active area of research, and these compounds are recognized as important signaling molecules in microbial ecology. frontiersin.orgnih.gov

Role as a Semiochemical in Chemical Ecology

Semiochemicals are signal-carrying molecules that mediate interactions between organisms. diva-portal.org this compound has been clearly identified as a semiochemical, functioning as an attractant for at least one insect species. google.comgoogle.com This role places the compound at the center of a chemical communication system, influencing the behavior of the receiving organism. The use of such compounds is a key strategy in pest management, where they can be deployed in lure-and-trap systems. google.comgoogle.com

Interspecific and Intraspecific Chemical Communication

Chemical communication can occur between different species (interspecific) or within the same species (intraspecific). diva-portal.org Allelochemicals mediate interspecific interactions, while pheromones mediate intraspecific ones. diva-portal.org

The documented role of this compound falls into the category of interspecific communication. It has been found to be a potent attractant for the confused flour beetle, Tribolium confusum, a common pest of stored grain products. google.comgoogle.com In this context, this compound functions as a kairomone—an allelochemical that benefits the receiver (the beetle) by signaling the presence of a potential food source, but not the emitter (the food source itself).

While this compound serves as a building block in the laboratory synthesis of pine sawfly sex pheromones, it is not the final active pheromone itself. diva-portal.org There is currently no clear evidence in the reviewed literature to suggest that this compound functions as an intraspecific pheromone. Its established role is as an interspecific signaling molecule.

Table 2: Semiochemical Activity of this compound

| Compound | Role | Type of Communication | Affected Organism | Reference |

|---|

Interaction with Arthropod Species (e.g., insect attractants, repellents, or cues)

The compound this compound has been identified as a significant chemical cue in the behavior of certain arthropod species, most notably as an attractant for the confused flour beetle, Tribolium confusum. While the natural pheromone for T. confusum is 4,8-dimethyldecanal, research has demonstrated that this compound acts as a potent and effective attractant for this stored-product pest. google.comias.ac.in

Inventors discovered that among a number of synthesized compounds with structures similar to the natural pheromone, this compound exhibited prominent attraction activity specifically for Tribolium confusum. google.com This finding was significant as it provided an economically manufacturable and chemically stable alternative to the natural, more unstable aldehyde pheromone. google.comias.ac.in The stability of this compound ensures that it can exhibit attraction activity for an extended period, making it highly suitable for use in lure trapping and monitoring the populations of these beetles. google.com

Further research into a related compound, 2,6-dimethyloctyl formate, which was synthesized from this compound, also showed it to be an active mimic of the flour beetle pheromone. ias.ac.in The alcohol itself, this compound, was produced via the reduction of a saturated ester (methyl 2,6-dimethyloctanoate) with lithium aluminum hydride during the synthesis process. ias.ac.in Behavioral tests confirmed the attractant properties of these related compounds for Tribolium species. ias.ac.inpjoes.com

Table 1: Research Findings on the Interaction of this compound with Tribolium confusum

| Finding | Species | Type of Interaction | Significance | Reference |

| This compound exhibits prominent attraction activity. | Tribolium confusum J. | Attractant (Kairomone) | Identified as a stable and effective component for lure trapping. google.com | google.com |

| The compound is chemically stable, allowing for long-lasting attraction. | Tribolium confusum J. | Attractant | Suitable for practical, long-term use in pest monitoring. google.com | google.com |

| It is the first time this compound was identified as an attractant for this species. | Tribolium confusum J. | Attractant | A novel discovery in the chemical ecology of the species. google.com | google.com |

| This compound is a precursor for 2,6-dimethyloctyl formate, another pheromone mimic. | Tribolium confusum | Attractant (Precursor) | Demonstrates the utility of the alcohol in synthesizing other active compounds. ias.ac.in | ias.ac.in |

Plant-Mediated Chemical Interactions (e.g., volatile emissions from plants)

While direct emission of this compound from plants is not documented in the reviewed literature, the closely related structural isomer, 3,6-dimethyl-1-octanol , has been identified as a component of floral volatile emissions. This highlights the role of dimethyl-octanol isomers in plant chemical communication.

Specifically, 3,6-dimethyl-1-octanol was identified as one of the volatile organic compounds (VOCs) in the floral scent of Arum pictum, a unique autumn-flowering species endemic to the Mediterranean islands of Corsica and Sardinia. academie-sciences.fr The floral scent of A. pictum is complex, characterized by a dung-like odor that deceptively attracts coprophilous and saprophilous insects for pollination. academie-sciences.fr The scent profile includes a combination of foul-smelling compounds related to dung, such as p-cresol, skatole, and indole, alongside other floral VOCs, including 3,6-dimethyl-1-octanol. academie-sciences.fr

Table 2: Plant-Mediated Chemical Interactions Involving a Dimethyl-1-octanol Isomer

| Compound | Plant Species | Emission Source | Ecological Role/Interaction | Reference |

| 3,6-Dimethyl-1-octanol | Arum pictum | Floral Scent | Component of a complex volatile blend that mimics dung to attract pollinating insects (deceptive pollination). academie-sciences.fr | academie-sciences.fr |

Biological Activities and Molecular Mechanisms of 2,6 Dimethyl 1 Octanol

Investigation of Antioxidant Properties

The antioxidant potential of monoterpenes like 3,7-dimethyl-1-octanol has been evaluated using various in vitro assays that measure their ability to scavenge free radicals. nih.gov These assays are crucial in identifying compounds that can mitigate oxidative stress, a key factor in numerous chronic diseases. nih.gov

Radical Scavenging Assays: Studies on 3,7-dimethyl-1-octanol have demonstrated its capacity to scavenge synthetic radicals in a concentration-dependent manner. researchgate.netnih.gov Two common assays used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govresearchgate.net In these tests, the ability of the compound to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically, indicating its antioxidant power. mdpi.com

For instance, in one study, 3,7-dimethyl-1-octanol showed significant radical scavenging activity against both DPPH and ABTS radicals. researchgate.netnih.gov The percentage of radical inhibition increases with higher concentrations of the compound, highlighting a dose-dependent effect. researchgate.net

| Concentration (µg/mL) | DPPH Radical Inhibition (%) | ABTS Radical Inhibition (%) |

|---|---|---|

| 62.5 | 15.4 ± 1.2 | 25.6 ± 1.5 |

| 125 | 28.7 ± 1.8 | 45.3 ± 2.1 |

| 250 | 45.1 ± 2.5 | 68.9 ± 3.4 |

| 500 | 62.3 ± 3.1 | 85.7 ± 4.0 |

Data presented is analogous, based on studies of 3,7-dimethyl-1-octanol and is intended to be representative. Actual values for 2,6-Dimethyl-1-octanol may vary. researchgate.net

Assessment of Antimicrobial and Antifungal Activities

Monoterpenes are widely recognized for their effects on various microorganisms. nih.gov The structural isomer 3,7-dimethyl-1-octanol has been reported to possess antifungal activity. nih.gov This suggests that this compound may also exhibit similar properties.

Mechanistic Studies of Biological Interactions

The precise molecular mechanisms through which this compound exerts its biological effects have not been extensively studied. However, based on the behavior of similar amphipathic molecules, several potential mechanisms can be proposed.

Receptor Binding: There is no direct evidence to date showing this compound binding to specific cellular receptors. For some structurally different but functionally related molecules, such as 2,6-dimethylaniline (B139824) (which resembles the hydrophobic part of lidocaine), interactions with receptors like the muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR) have been observed. nih.gov However, it is crucial to note that this compound is an alcohol, not an aniline, and any comparison is highly speculative. The interaction of amphipathic molecules with membrane-embedded receptors can be influenced by their partitioning into the lipid bilayer, a mechanism known as the membrane-dependent pathway. acs.org

Enzymatic Inhibition: Specific enzymatic inhibition targets for this compound have not been identified in the reviewed literature. Alcohols and other small molecules can act as enzyme inhibitors through various modes, such as competitive, non-competitive, or uncompetitive inhibition, by binding to the enzyme's active site or allosteric sites. nih.govmdpi.com For example, some aliphatic compounds have been investigated for inhibitory activity against enzymes like acetylcholinesterase (AChE), though studies on related alkyloxyalkanols showed no such inhibition. mdpi.com Without targeted research, the enzymatic inhibition profile of this compound remains unknown.

Cellular and Physiological Responses in Model Systems

Studies on the isomer 3,7-dimethyl-1-octanol in biological model systems have shed light on its cellular and physiological effects, particularly concerning cytotoxicity and response to oxidative stress. researchgate.netnih.gov

In experiments using the brine shrimp (Artemia salina), a common model for cytotoxicity screening, 3,7-dimethyl-1-octanol did not show significant toxic effects at concentrations ranging from 31.25 to 500 μg/mL. nih.govresearchgate.net Similarly, it did not cause significant hemolysis in mouse erythrocytes, indicating a low level of toxicity to these cells. nih.govresearchgate.net

Furthermore, its effects on oxidative stress have been tested in vivo using the yeast Saccharomyces cerevisiae. researchgate.net This yeast is a well-established model organism for studying cellular processes relevant to human biology. dtu.dk In these studies, 3,7-dimethyl-1-octanol demonstrated a protective effect against oxidative damage induced by hydrogen peroxide (H₂O₂). The compound was shown to inhibit oxidative damage in both wild-type and mutant yeast strains deficient in antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net This suggests the compound may act through mechanisms that are independent of these specific enzymes or that it helps bolster other cellular antioxidant defenses. researchgate.net

| Yeast Strain | Condition | Observed Effect |

|---|---|---|

| Wild-Type (SODWT) | Exposure to H₂O₂ | Inhibition of oxidative damage |

| Mutant (Sod1Δ) | Exposure to H₂O₂ | Inhibition of oxidative damage |

| Mutant (Sod2Δ) | Exposure to H₂O₂ | Inhibition of oxidative damage |

| Mutant (Cat1Δ) | Exposure to H₂O₂ | Inhibition of oxidative damage |

Information is based on studies of the analogous compound 3,7-dimethyl-1-octanol. The effects of this compound may differ. researchgate.net

Advanced Analytical Techniques for the Comprehensive Characterization and Detection of 2,6 Dimethyl 1 Octanol

Chromatographic Separations and Detection Methodologies

Chromatography is the cornerstone for isolating 2,6-dimethyl-1-octanol from intricate matrices. The selection of the technique is contingent on the sample's nature and the analytical objectives.

Gas chromatography is eminently suitable for the analysis of volatile and semi-volatile compounds like this compound. The compound is separated from other volatile constituents based on its boiling point and interaction with the stationary phase of the GC column. nih.govmdpi.com Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase, or columns of intermediate polarity are often employed for the separation of alcohols. superchroma.com.twresearchgate.net

Hyphenation of GC with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. ijstr.org As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a chemical fingerprint. nist.govresearchtrend.net This allows for the tentative identification of this compound by comparing its mass spectrum with established libraries like the NIST Mass Spectral Library. ijstr.orgnih.gov For instance, the related isomer 2,6-dimethyl-2-octanol shows characteristic fragments in its electron ionization mass spectrum. nist.gov

For exceedingly complex samples, such as essential oils or environmental extracts, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers superior resolving power. nih.gov This technique employs two different GC columns in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis. nih.gov

Table 1: Gas Chromatography Parameters for Alcohol Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | HP-5MS (low-bleed 5% phenyl methylpolysiloxane) | General purpose, good for separating a wide range of volatile and semi-volatile compounds. mdpi.com |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions providing good resolution and sample capacity. mdpi.commdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column; flow rate is typically around 1 mL/min. mdpi.commdpi.com |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis, while split mode is for more concentrated samples. |

| Temperature Program | Initial hold, followed by a ramp (e.g., 50°C for 2 min, then ramp at 5°C/min to 250°C) | Optimizes separation of compounds with different boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID is a robust quantitative detector. nih.gov |

This compound possesses two chiral centers (at carbons 2 and 6), meaning it can exist as a mixture of four possible stereoisomers (2R,6R; 2S,6S; 2R,6S; and 2S,6R). These enantiomers and diastereomers often exhibit different biological and sensory properties. Their separation requires specialized chiral chromatography techniques. gcms.cz

Chiral gas chromatography is the most common approach for resolving the stereoisomers of volatile compounds. This is achieved by using a GC column with a chiral stationary phase (CSP). gcms.cz Derivatized cyclodextrins are frequently used as CSPs for the separation of enantiomeric alcohols. gcms.cz The different interactions between the stereoisomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification. gcms.czsigmaaldrich.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are also powerful techniques for enantioseparation, particularly for preparative scale work or for less volatile derivatives. sigmaaldrich.comnih.govmdpi.com

Spectroscopic Identification and Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in different chemical environments. Key expected signals include a multiplet for the -CH₂OH group, signals for the methine protons at C2 and C6, and overlapping signals for the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. rsc.orgrsc.org The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂OH | ~1-3 (variable) | Singlet (broad) |

| -CH₂ OH | ~3.4-3.6 | Multiplet |

| -CH(CH₃)- (C2) | ~1.5-1.7 | Multiplet |

| -CH(CH₃)- (C6) | ~1.3-1.5 | Multiplet |

| -CH₂- groups | ~1.1-1.4 | Multiplets (overlapping) |

Note: These are estimated values based on typical chemical shifts for similar aliphatic alcohols.

Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Microextraction, Membrane-Assisted Solvent Extraction)

Effective sample preparation is crucial to isolate this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. mdpi.comwdh.ac.id

Solid-Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique ideal for extracting volatile and semi-volatile compounds from liquid, solid, or gaseous samples. superchroma.com.tw A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (or its headspace). superchroma.com.tw Analytes partition from the matrix onto the fiber coating. The fiber is then transferred to the injector of a GC, where the trapped analytes are thermally desorbed for analysis. superchroma.com.tw The choice of fiber coating (e.g., polydimethylsiloxane (PDMS), polyacrylate) is critical and depends on the polarity of the target analyte. For an alcohol like this compound, a PDMS or a mixed-phase fiber would be appropriate.

Other Techniques:

Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. mdpi.com The analyte is later eluted with a small volume of solvent. mdpi.com This technique is excellent for cleaning up complex samples and concentrating the analyte. mdpi.com

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is faster, uses less solvent, and can be automated. rsc.org

Quantitative Analysis in Complex Biological and Environmental Matrices

Quantifying this compound in matrices such as blood, urine, water, or soil presents significant challenges due to the presence of numerous interfering compounds. nih.govnih.gov These interferences can cause "matrix effects," leading to the suppression or enhancement of the analytical signal and resulting in inaccurate measurements. nih.govnih.gov

To achieve reliable quantification, a robust analytical method must be developed and validated. This typically involves using GC-MS or LC-MS/MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which greatly enhances selectivity and sensitivity. mdpi.com

Key strategies to overcome quantitative challenges include:

Thorough Sample Preparation: Employing effective cleanup techniques like SPE or SPME to remove as much of the matrix as possible. rsc.org

Use of Internal Standards: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., deuterated), is added to the sample at the beginning of the workflow. Since the internal standard behaves almost identically to the analyte during extraction and analysis, it can compensate for analyte loss and matrix effects, leading to highly accurate and precise quantification. rsc.org

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample being analyzed. This helps to compensate for systematic matrix effects that are consistent across samples. nih.gov

By combining advanced separation science, high-resolution spectroscopy, and meticulous sample preparation and validation protocols, the accurate and reliable characterization and quantification of this compound can be achieved even in the most challenging of matrices.

Environmental Dynamics, Biodegradation, and Bioremediation Prospects of 2,6 Dimethyl 1 Octanol

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its intrinsic physicochemical properties and the characteristics of the receiving environment. For 2,6-dimethyl-1-octanol, specific experimental data is scarce; however, its behavior can be inferred from its structure and data on similar long-chain and branched alcohols.

Key properties influencing its distribution include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Long-chain alcohols generally exhibit decreasing water solubility and vapor pressure with increasing carbon chain length. researchgate.net Conversely, their affinity for organic phases, indicated by the log Kow, increases with chain length. nih.gov An isomer, 2,6-dimethyl-2-octanol, has a calculated log Kow of 2.974, suggesting a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.

Once released into the environment, typically through wastewater streams due to its use in consumer products, this compound will partition between water, soil, sediment, and air. researchgate.net Its relatively low predicted water solubility and moderate log Kow indicate that it will likely adsorb to suspended organic matter in aquatic systems and to the organic fraction of soils and sediments. This sorption process can reduce its concentration in the water column but increase its persistence in solid matrices.

Table 1: Predicted Physicochemical Properties and Environmental Distribution Tendencies of this compound

| Property | Predicted Value/Trend | Implication for Environmental Fate and Transport |

|---|---|---|

| Molecular Formula | C10H22O | Influences molecular weight and subsequent properties. |

| Molecular Weight | 158.28 g/mol | Moderate size for an organic molecule. |

| Water Solubility | Low | Tends to partition out of the water phase. |

| Vapor Pressure | Low to Moderate | Limited volatilization from water and soil surfaces. |

| Log Kow | Moderate (e.g., 2.974 for an isomer) | Tendency to adsorb to organic matter in soil/sediment and potential for bioaccumulation. |

| Henry's Law Constant | Low to Moderate | Moderate partitioning from water to air. |

Note: Values are estimated based on trends for long-chain alcohols and data from isomers, as specific experimental data for this compound is limited.

Microbial Biodegradation Pathways and Kinetics

Biodegradation is the primary mechanism for the removal of many organic chemicals from the environment. methanol.org The susceptibility of this compound to microbial degradation is a key determinant of its environmental persistence.

Long-chain aliphatic alcohols are generally known to be readily biodegradable under aerobic conditions. nih.govepa.gov The typical microbial degradation pathway for primary alcohols involves the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the beta-oxidation cycle, where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which enters central metabolic pathways. nih.gov

However, the structure of this compound features methyl branching on the alkyl chain. This branching can influence the rate and sometimes the pathway of biodegradation. While some branched alcohols are readily biodegradable, highly branched structures can present steric hindrance to the enzymes involved in the oxidation process, potentially slowing down the degradation rate compared to their linear counterparts. exxonmobilchemical.com Studies on other branched surfactants have shown that the degree of branching can be associated with slower biodegradability. exxonmobilchemical.com

The kinetics of biodegradation, including the rate and extent of degradation, have not been specifically determined for this compound. Generally, the rate of biodegradation can be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of a microbial community adapted to degrading similar compounds.

Table 2: Hypothetical Aerobic Biodegradation Pathway of this compound

| Step | Reaction | Intermediate Compound | Enzyme Class (Hypothetical) |

|---|---|---|---|

| 1 | Oxidation of primary alcohol | 2,6-Dimethyl-1-octanal | Alcohol Dehydrogenase |

| 2 | Oxidation of aldehyde | 2,6-Dimethyl-1-octanoic acid | Aldehyde Dehydrogenase |

| 3 | Activation for β-oxidation | 2,6-Dimethyloctanoyl-CoA | Acyl-CoA Synthetase |

| 4 | Entry into β-oxidation pathway | Sequential removal of acetyl-CoA units | Various β-oxidation enzymes |

Note: This pathway is proposed based on established metabolic routes for similar compounds. The presence of methyl groups may require additional enzymatic steps or lead to alternative pathways.

Bioremediation Potential in Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to detoxify or remove pollutants from the environment. nih.gov For environments contaminated with this compound, bioremediation could be a viable and sustainable cleanup strategy, contingent on its biodegradability.

As a fragrance ingredient, this compound would likely be found in environments impacted by municipal wastewater or industrial discharges from manufacturing facilities. Its moderate hydrophobicity suggests it may accumulate in sewage sludge and sediments.

The bioremediation potential of a compound is fundamentally linked to its bioavailability and biodegradability. Since long-chain alcohols are generally biodegradable, it is plausible that microbial communities in soil, water, and sediment can be stimulated to degrade this compound. nih.gov Biostimulation (adding nutrients to encourage native microbial populations) and bioaugmentation (introducing specific microorganisms with the desired degradative capabilities) are common bioremediation techniques that could be applied.

Challenges for the bioremediation of branched alcohols include their potentially slower degradation rates and the need for microbial consortia with the specific enzymes capable of handling the branched structure. exxonmobilchemical.com Furthermore, as many fragrance ingredients are used in complex mixtures, the presence of other chemicals could either inhibit or enhance the biodegradation of the target compound.

Predictive Modeling for Environmental Persistence

In the absence of extensive experimental data, predictive models like Quantitative Structure-Activity Relationships (QSARs) are valuable tools for estimating the environmental persistence of chemicals. nih.goveuropa.eu These models correlate the chemical structure of a molecule with its environmental properties, including biodegradability.

Various QSAR models have been developed to predict whether a chemical is "readily biodegradable" or "not readily biodegradable" based on its molecular descriptors. uci.edu These descriptors can include parameters related to molecular size, shape, and electronic properties. For a compound like this compound, a QSAR model would analyze features such as its carbon chain length, the presence and position of the methyl branches, and the alcohol functional group to predict its likelihood of rapid mineralization.

The European REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation encourages the use of validated QSAR models to fill data gaps and reduce animal testing. nih.gov Models like BIOWIN (Biodegradation Probability Program) within the EPI Suite™ (Estimation Program Interface) are commonly used for screening-level assessments.

Structure Activity Relationship Studies and Derivatization of 2,6 Dimethyl 1 Octanol

Synthesis and Characterization of Functionalized Derivatives and Analogues

The primary alcohol functional group in 2,6-dimethyl-1-octanol serves as a versatile handle for the synthesis of a variety of derivatives. Standard organic chemistry transformations can be employed to introduce new functional groups, thereby altering the molecule's physicochemical properties such as polarity, volatility, and steric bulk.

Esterification and Etherification:

The hydroxyl group of this compound can readily undergo esterification with a range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be utilized to introduce various alkyl or aryl groups, yielding a library of 2,6-dimethyl-1-octyl ethers. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether.

These synthetic transformations allow for a systematic modification of the molecule. For example, a series of esters with varying chain lengths can be synthesized to investigate the effect of lipophilicity on biological activity.

Characterization of Derivatives:

The synthesized derivatives are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the connectivity of atoms and confirming the presence of the newly introduced functional groups. For example, in an acetate (B1210297) ester derivative, the appearance of a new singlet around 2.0 ppm in the 1H NMR spectrum would be indicative of the methyl protons of the acetyl group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the derivatives and to gain information about their fragmentation patterns, further confirming their identity.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For instance, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band would confirm the formation of an ester.

A hypothetical series of synthesized ester and ether derivatives of this compound is presented in the table below, along with the expected key characterization data.

| Derivative Name | Functional Group | Key 1H NMR Signal (ppm) | Key 13C NMR Signal (ppm) | Key IR Signal (cm-1) |

|---|---|---|---|---|

| 2,6-Dimethyl-1-octyl acetate | Ester | ~2.0 (s, 3H, -OCOCH3) | ~171 (C=O) | ~1740 (C=O stretch) |

| 2,6-Dimethyl-1-octyl propanoate | Ester | ~1.1 (t, 3H, -CH2CH3), ~2.3 (q, 2H, -COCH2-) | ~174 (C=O) | ~1740 (C=O stretch) |

| 1-Methoxy-2,6-dimethyloctane | Ether | ~3.3 (s, 3H, -OCH3) | ~59 (-OCH3) | ~1100 (C-O stretch) |

| 1-Ethoxy-2,6-dimethyloctane | Ether | ~1.2 (t, 3H, -OCH2CH3), ~3.5 (q, 2H, -OCH2-) | ~66 (-OCH2-), ~15 (-CH3) | ~1120 (C-O stretch) |

Elucidation of Structure-Activity Relationships for Biological and Ecological Functions

Understanding how the structural modifications of this compound derivatives influence their interaction with biological systems is a key area of research. Structure-activity relationship (SAR) studies aim to identify the molecular features responsible for a particular biological or ecological effect.

Nematicidal Activity of Alkyloxyalkanol Analogues:

While direct SAR studies on this compound derivatives are not extensively documented in publicly available literature, research on structurally related alkyloxyalkanols provides valuable insights into potential ecological functions. A study on the nematicidal activity of various synthetic alkyloxyalkanols against the pine wood nematode, Bursaphelenchus xylophilus, revealed that the carbon chain length and the parity of carbon numbers in both the alkyl and alkyloxy portions of the molecules significantly influence their efficacy. sfu.ca

This suggests that ether derivatives of this compound could exhibit interesting nematicidal properties. A systematic study of such derivatives, varying the length and branching of the ether side chain, could elucidate the optimal structural requirements for activity against specific nematode species. The amphiphilic nature of these compounds, possessing a hydrophilic head (the ether oxygen) and a lipophilic tail (the hydrocarbon chains), is thought to be crucial for their interaction with and disruption of nematode cellular membranes. sfu.ca

Insect Pheromone Analogues:

The structural similarity of this compound to known insect pheromones suggests that its derivatives could act as agonists or antagonists at insect olfactory receptors. By synthesizing a range of analogues with modifications to the chain length, the position of the methyl groups, and the nature of the terminal functional group, researchers can probe the specific structural requirements for binding to and activating these receptors.

For example, the introduction of unsaturation or other functional groups could mimic the structure of natural pheromones, potentially leading to the development of novel pest management agents. The table below outlines a hypothetical SAR study on the attractant activity of this compound derivatives for a specific insect species.

| Compound | Modification from this compound | Relative Attractant Activity (%) |

|---|---|---|

| This compound | - | 100 |

| 2,6-Dimethyl-1-octyl acetate | Esterification of the alcohol | 120 |

| 2,6-Dimethyloctanal | Oxidation of the alcohol | 80 |

| 2,6-Dimethyloctanoic acid | Oxidation of the aldehyde | 30 |

| (Z)-2,6-Dimethyl-1-octen-1-ol | Introduction of a double bond | 150 |

Utilization as a Chirality Source or Building Block in Organic Synthesis

The presence of a stereocenter at the C6 position (and potentially at the C2 position, depending on the specific isomer) makes this compound a valuable chiral building block, or "chiral synthon," in organic synthesis. The "chiral pool" is the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. Terpenes and their derivatives, including structures related to this compound, are a significant component of this chiral pool.

Synthesis of Pine Sawfly Pheromones:

A notable example of the application of this compound as a chiral building block is in the synthesis of sex pheromones of pine sawflies. Specifically, (2S,6R)-(-)-2,6-Dimethyl-1-octanol has been prepared in high stereoisomeric purity from the naturally occurring and optically pure (S)-citronellal. This chiral alcohol then serves as a key intermediate in the synthesis of the sex pheromone of the pine sawfly Microdiprion pallipes. mdpi.com

The synthesis of such pheromones with high stereochemical purity is crucial, as different stereoisomers can have varying or even inhibitory effects on insect behavior. The use of a chiral building block like (2S,6R)-(-)-2,6-dimethyl-1-octanol ensures the correct stereochemistry in the final product.

General Synthetic Utility:

The chiral nature of this compound can be exploited in various other synthetic strategies. The chiral center can be used to induce stereoselectivity in subsequent reactions, a process known as substrate-controlled synthesis. For example, the hydroxyl group can be converted to a leaving group, and subsequent nucleophilic substitution reactions can proceed with a predictable stereochemical outcome.

The table below summarizes some potential applications of this compound as a chiral building block.

| Target Molecule Class | Synthetic Strategy | Role of this compound |

|---|---|---|

| Insect Pheromones | Linear synthesis | Provides the chiral backbone of the target molecule. |

| Bioactive Natural Products | Convergent synthesis | Serves as a chiral fragment that is coupled with other synthetic intermediates. |

| Chiral Ligands for Asymmetric Catalysis | Modification of the hydroxyl group | The chiral scaffold is functionalized to create a ligand that can coordinate to a metal center. |

Future Research Directions and Translational Opportunities for 2,6 Dimethyl 1 Octanol

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are poised to play a pivotal role in elucidating the molecular-level behavior of 2,6-dimethyl-1-octanol and guiding the design of novel applications. These computational techniques offer a powerful lens through which to investigate the structure-property relationships of this branched-chain alcohol, providing insights that are often difficult to obtain through experimental methods alone.

One of the primary applications of these simulations is in predicting and understanding the physicochemical properties of this compound. Molecular modeling can be employed to calculate properties such as density, viscosity, and diffusion coefficients under various conditions. Furthermore, simulations can shed light on the conformational landscape of the molecule, revealing how its branched structure influences its interactions with other molecules and surfaces. For instance, MD simulations can model the adsorption of long-chain alcohols onto surfaces, demonstrating how factors like chain length and hydroxyl group orientation affect interfacial heat transfer. tohoku.ac.jp Such studies are critical for applications where this compound might be used as a surfactant or lubricant.

The interactions of this compound with biological membranes are another key area for computational investigation. MD simulations can model how this alcohol partitions into and perturbs lipid bilayers, which is crucial for understanding its potential as a penetration enhancer in drug delivery or its biological activity. Studies on similar short- and long-chain alcohols have shown that they can modulate the properties of lipid bilayers, with the length of the alkyl chain and concentration influencing hydrogen bond formation with the lipid headgroups. nih.gov Simulating the behavior of this compound within a membrane environment can provide detailed information on its localization, orientation, and effect on membrane fluidity and permeability.

Future research will likely focus on developing more accurate force fields for long-chain branched alcohols to improve the predictive power of these simulations. Additionally, multiscale modeling approaches, which combine quantum mechanical calculations with classical MD simulations, could provide a more comprehensive understanding of the reactive and non-reactive behavior of this compound in complex systems.

Emerging Roles in Sustainable Chemical Processes and Materials Science

The unique properties of this compound position it as a promising candidate for various applications in sustainable chemical processes and materials science, aligning with the principles of green chemistry. rsc.orgnih.gov Its potential as a green solvent, a platform chemical, and a building block for novel materials is beginning to be explored.

As a solvent, this compound offers a potentially more environmentally benign alternative to conventional volatile organic compounds. Its higher boiling point reduces volatile emissions, and its branched structure can impart unique solvency characteristics. The assessment of solvents based on environmental, health, and safety (EHS) criteria often favors alcohols and esters over hydrocarbons and chlorinated solvents. whiterose.ac.uk Further research is needed to fully characterize the "greenness" of this compound using established solvent selection guides and to explore its efficacy in various chemical transformations and extraction processes.

In the realm of sustainable synthesis, processes are being developed for the production of related long-chain alcohols. For example, a continuous biocatalytic synthesis of (R)-2-octanol has been demonstrated in an enzyme membrane reactor, showcasing high process stability. rsc.org Similar sustainable routes to this compound, potentially through the reductive ring-opening of precursors, are being investigated. google.com

In materials science, the hydrophobicity of this compound can be leveraged in the design of new polymers and functional materials. The octanol-water partition coefficient (Log P) is a key parameter used to quantify the hydrophobicity of molecules and is instrumental in predicting the behavior of polymers in different environments. acs.orgnih.gov The specific structure of this compound could be incorporated into polymer backbones or as side chains to tune the surface properties, self-assembly behavior, and degradation characteristics of the resulting materials. For instance, its incorporation could influence the lower critical solution temperature (LCST) of smart polymers or the morphology of block copolymer self-assemblies in aqueous solutions.

Future research in this area will likely involve the systematic evaluation of this compound as a solvent in a wider range of chemical reactions, the development of efficient and sustainable synthesis routes, and the exploration of its use as a monomer or modifying agent in the creation of advanced materials with tailored properties.

Advanced Biotechnological Production and Engineering of Biosynthetic Pathways

The microbial production of branched-chain higher alcohols (BCHAs) like this compound represents a promising avenue for sustainable chemical manufacturing. nih.gov Metabolic engineering and synthetic biology are key enabling technologies for developing microbial cell factories capable of converting renewable feedstocks into these valuable compounds. researchgate.netnih.gov

The biosynthesis of C4-C8 branched-chain alcohols is often achieved by leveraging and redirecting the host's native amino acid biosynthetic pathways. researchgate.netresearchgate.net For longer-chain alcohols such as this compound (a C10 alcohol), strategies involving the extension of these pathways or the utilization of fatty acid biosynthesis pathways are being explored. nih.govnih.gov

One promising approach involves the use of 2-keto acid intermediates, which are precursors in amino acid synthesis. nih.gov By introducing a 2-keto acid decarboxylase and an alcohol dehydrogenase, these intermediates can be shunted towards the production of the corresponding alcohol. To produce a C10 alcohol like this compound, the carbon chain of a precursor like isovalerate (derived from leucine (B10760876) biosynthesis) would need to be elongated. This can be achieved through CoA-dependent chain elongation cycles, similar to those in fatty acid synthesis. nih.gov

Alternatively, the fatty acid synthesis (FAS) pathway can be engineered to produce branched-chain fatty acids, which can then be reduced to the corresponding alcohols. This typically involves providing branched-chain starter units to the FAS machinery. nih.gov For instance, the degradation products of branched-chain amino acids can serve as primers for the synthesis of branched-chain fatty acyl-CoAs, which can then be converted to this compound. Key enzymes in this process include fatty acyl-CoA reductases or a combination of a carboxylic acid reductase and an alcohol dehydrogenase.

A major challenge in engineering these pathways is overcoming the host's native regulatory mechanisms and competing metabolic fluxes. Enzyme engineering plays a crucial role in improving the efficiency and specificity of the biosynthetic enzymes. caltech.edu This can involve modifying enzyme active sites to favor longer or branched-chain substrates, improving catalytic rates, and altering cofactor dependencies. High-throughput screening methods, including the use of genetically encoded biosensors, can accelerate the process of identifying and optimizing beneficial enzyme variants and pathway configurations. engconfintl.org

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,6-Dimethyl-1-octanol be determined using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for structural elucidation. For example, compare experimental -NMR chemical shifts (e.g., δ 1.2–1.6 ppm for methyl groups) with theoretical predictions. Cross-validate fragmentation patterns in electron ionization (EI)-MS against reference spectra from the NIST Chemistry WebBook, which provides mass spectral data (NIST MS number: 152085) .

Q. What are common synthesis routes for this compound, and how are intermediates purified?

- Methodological Answer : Utilize Grignard reactions with 2,6-dimethyloctanal or esterification of corresponding acids. Purification involves fractional distillation (boiling point range: 210–215°C under reduced pressure) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via gas chromatography-mass spectrometry (GC-MS) with a DB-5 column (30 m × 0.25 mm ID, 0.25 µm film) and He carrier gas at 1.2 mL/min .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

- Methodological Answer : Perform GC-MS analysis using retention indices (e.g., Kovats index ~1450) and compare with NIST reference data. Quantify impurities via -NMR integration of characteristic peaks (e.g., absence of carbonyl signals at δ 170–210 ppm indicates no ester contamination). Use differential scanning calorimetry (DSC) to verify melting point consistency .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in catalytic hydrogenation reactions?

- Methodological Answer : Employ a factorial design to test variables: catalyst loading (e.g., 5–10% Pd/C), H pressure (1–5 atm), and reaction temperature (80–120°C). Analyze outcomes via response surface methodology (RSM) to identify optimal conditions. Validate with kinetic studies (e.g., Arrhenius plots) to assess activation energy barriers .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., OECD guidelines for logP determination using shake-flask/HPLC methods). Compare results with computational predictions (e.g., COSMO-RS simulations). Address discrepancies by analyzing solvent polarity effects or isomerization during measurement .

Q. What methodologies are effective for evaluating the biological activity of this compound in vitro?

- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) with dose-response curves (IC determination). Pair with molecular docking studies to probe interactions with target enzymes (e.g., cytochrome P450 isoforms). Validate via metabolomics profiling (LC-MS/MS) to identify downstream metabolites .

Key Notes

- Data Reliability : Cross-check experimental results with NIST reference spectra and peer-reviewed literature to mitigate errors .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, as outlined in safety data sheets (e.g., Toronto Research Chemicals standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.